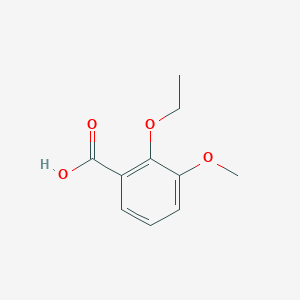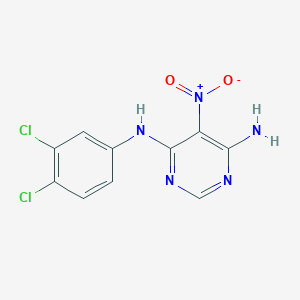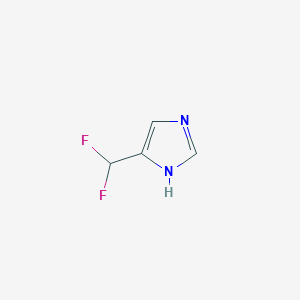
4-(ジフルオロメチル)-1H-イミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a difluoromethyl group at the 4-position.
科学的研究の応用
4-(Difluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
作用機序
Target of Action
Similar compounds have been found to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle. This suggests that 4-(difluoromethyl)-1H-imidazole may also target this enzyme or other enzymes in related biochemical pathways.
Mode of Action
It is likely that the compound interacts with its targets by binding to active sites, thereby inhibiting the function of the target enzymes . The presence of the difluoromethyl group may enhance the binding affinity of the compound to its targets .
Pharmacokinetics
The presence of the difluoromethyl group in similar compounds has been observed to enhance lipophilicity and metabolic stability , which are critical considerations in drug design and could impact the bioavailability of 4-(difluoromethyl)-1H-imidazole.
Result of Action
Based on the potential inhibition of succinate dehydrogenase or related enzymes, it can be inferred that the compound may disrupt energy production within cells, leading to cellular dysfunction .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of many compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1H-imidazole typically involves the difluoromethylation of imidazole derivatives. One common method is the reaction of imidazole with difluoromethylating agents such as chlorodifluoromethane (ClCF2H) in the presence of a base . Another approach involves the use of difluorocarbene reagents, which can be generated in situ from precursors like difluoromethyltriphenylphosphonium bromide under basic conditions .
Industrial Production Methods: Industrial production of 4-(difluoromethyl)-1H-imidazole often employs scalable difluoromethylation techniques. These methods include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the imidazole ring. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-(Difluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-imidazole oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
類似化合物との比較
4-(Trifluoromethyl)-1H-imidazole: Similar in structure but with an additional fluorine atom, leading to different physicochemical properties.
4-(Methyl)-1H-imidazole: Lacks the fluorine atoms, resulting in lower lipophilicity and metabolic stability.
4-(Chloromethyl)-1H-imidazole: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
Uniqueness: 4-(Difluoromethyl)-1H-imidazole is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased lipophilicity, metabolic stability, and the ability to form hydrogen bonds. These characteristics make it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
5-(difluoromethyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2/c5-4(6)3-1-7-2-8-3/h1-2,4H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHGAHPREAELBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196303-69-2 |
Source


|
| Record name | 4-(difluoromethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562269.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2562271.png)
![3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2562272.png)
![(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2562276.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide](/img/structure/B2562278.png)
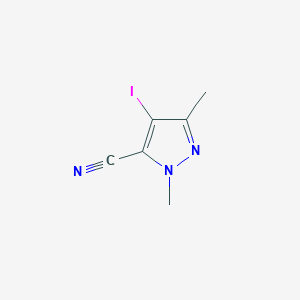
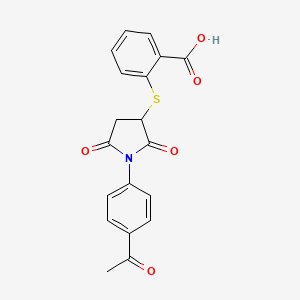
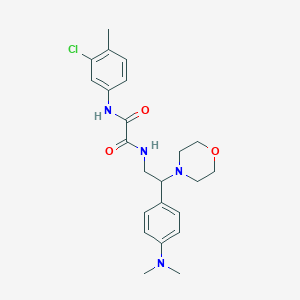
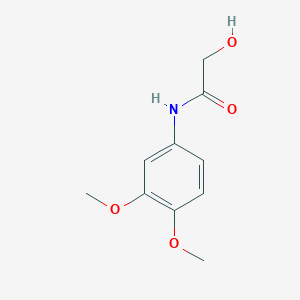
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/new.no-structure.jpg)
